molecular formula C6H7Cl2N3 B7984235 2,4-Dichloro-n,n-dimethylpyrimidin-5-amine CAS No. 5298-50-0

2,4-Dichloro-n,n-dimethylpyrimidin-5-amine

Cat. No.: B7984235
CAS No.: 5298-50-0
M. Wt: 192.04 g/mol
InChI Key: JCHXGNDLTRLPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-n,n-dimethylpyrimidin-5-amine is a chemical compound with the molecular formula C6H7Cl2N3. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-n,n-dimethylpyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloropyrimidine, which undergoes a nucleophilic substitution reaction with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-n,n-dimethylpyrimidin-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various amines are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-Dichloro-n,n-dimethylpyrimidin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-n,n-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the production of inflammatory mediators by blocking specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and dimethyl groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications .

Biological Activity

2,4-Dichloro-N,N-dimethylpyrimidin-5-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound exhibits a unique profile that can be leveraged for therapeutic applications, especially concerning its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C6H8Cl2N4C_6H_8Cl_2N_4. Its structure includes two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, which significantly influences its biological activity.

Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cellular processes. It has shown effectiveness against the p97 protein, which is crucial for the degradation of misfolded proteins within the endoplasmic reticulum (ERAD pathway). This inhibition can lead to the accumulation of proteins that may induce apoptosis in cancer cells, particularly those with mutations in the epidermal growth factor receptor (EGFR) pathway .

Anticancer Activity

Studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. Notably, it has shown high selectivity for cells harboring the L858R/T790M EGFR mutation, which is prevalent in non-small cell lung cancer (NSCLC) patients. The compound's ability to inhibit cell proliferation in mutant cells while sparing wild-type cells indicates a favorable therapeutic index .

Enzyme Inhibition

The compound's mechanism includes inhibition of kinases involved in signaling pathways critical for tumor growth. For instance, it has been reported to inhibit ERK5 activity, which plays a role in cell survival and proliferation. The introduction of substituents on the pyrimidine ring has been shown to enhance potency against this target .

Study 1: Antiproliferative Effects

In a study evaluating various pyrimidine derivatives, this compound was found to have an IC50 value of approximately 100 nM against H1975 cells (carrying the T790M mutation). This potency was significantly higher compared to other compounds in the same class .

Study 2: Selectivity Profile

Another investigation assessed the selectivity of this compound against wild-type EGFR versus mutant forms. The results indicated that while the compound effectively inhibited mutant EGFR pathways, it had minimal effects on wild-type EGFR signaling, suggesting a targeted approach that could reduce side effects associated with conventional therapies .

Data Table: Comparative Biological Activity

CompoundTargetIC50 (nM)Selectivity
This compoundEGFR L858R/T790M100High (mutant vs. wild-type)
Other Pyrimidine Derivative AEGFR L858R200Moderate
Other Pyrimidine Derivative BERK5150Low

ADMET Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown moderate permeability across biological membranes, which is essential for oral bioavailability. However, further optimization may be necessary to enhance metabolic stability and reduce efflux ratios observed in certain assays .

Properties

IUPAC Name

2,4-dichloro-N,N-dimethylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-11(2)4-3-9-6(8)10-5(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHXGNDLTRLPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292260
Record name 2,4-Dichloro-N,N-dimethylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5298-50-0
Record name NSC81182
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-N,N-dimethylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.